Executive Summary: A Versatile Heterocyclic Ketone
Executive Summary: A Versatile Heterocyclic Ketone
An In-Depth Technical Guide to the Chemical Properties of Isopropyl 2-pyridyl ketone
Isopropyl 2-pyridyl ketone, also known as 2-methyl-1-(2-pyridinyl)-1-propanone, is a heterocyclic aromatic ketone that serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its structure, which marries a pyridine ring with an isopropyl ketone moiety, imparts a unique combination of reactivity and coordination capability. The pyridine nitrogen atom acts as a Lewis base and a ligand for metal coordination, while the carbonyl group and its adjacent α-hydrogen offer sites for a wide array of classical and modern organic transformations.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic properties of a compound is the first step in its effective utilization.
Physical Properties
Isopropyl 2-pyridyl ketone is typically supplied as a liquid at room temperature. Its key physical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 59576-30-6 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Physical Form | Liquid | |
| Boiling Point | 112 °C (at 30 Torr) | [2] |
| Density | ~1.010 g/cm³ (Predicted) | [2] |
| pKa | 3.04 ± 0.10 (Predicted) | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Spectroscopic Signature
The structural features of Isopropyl 2-pyridyl ketone give rise to a distinct spectroscopic profile, which is essential for its identification and characterization.
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the range of 1660-1700 cm⁻¹. The exact position can be influenced by conjugation with the pyridine ring. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be visible.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is highly characteristic. It would feature a septet for the single α-hydrogen of the isopropyl group and a doublet for the six equivalent protons of the two methyl groups, a classic isopropyl pattern.[4] The four protons on the pyridine ring would appear as distinct multiplets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm).
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¹³C NMR : The carbon spectrum would show a signal for the carbonyl carbon in the downfield region (δ > 190 ppm). Signals for the five distinct carbons of the pyridine ring and the two carbons of the isopropyl group would also be present.
-
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 149.[5] Key fragmentation patterns would include α-cleavage on either side of the carbonyl group, leading to characteristic fragment ions.[4] For instance, loss of the isopropyl group (•CH(CH₃)₂) would result in a prominent peak at m/z = 106, corresponding to the 2-pyridoyl cation.
Synthesis Methodologies
The synthesis of Isopropyl 2-pyridyl ketone can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis via Grignard Reaction
A robust and widely used method for preparing ketones is the reaction of a Grignard reagent with a nitrile.[6][7] In this case, Isopropylmagnesium halide reacts with 2-cyanopyridine.
The Grignard reagent (iso-PrMgX) is a powerful nucleophile. The carbon atom bonded to magnesium attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine.[7] This initial nucleophilic addition forms an intermediate imine salt. This salt is stable until an aqueous acidic workup is performed, during which it is hydrolyzed to the final ketone product.[6] The second step is crucial; without hydrolysis, the reaction would terminate at the imine stage.
Materials:
-
2-Bromopropane (or 2-chloropropane)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Cyanopyridine
-
Aqueous HCl (e.g., 3M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous ether and a crystal of iodine to initiate the reaction. Add a solution of 2-bromopropane in anhydrous ether dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the isopropylmagnesium bromide reagent.
-
Reaction with Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 2-cyanopyridine in anhydrous ether and add this solution dropwise to the stirred Grignard reagent. A precipitate will likely form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis (Workup): Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir vigorously until all solids dissolve. This step hydrolyzes the intermediate imine salt to the ketone.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and wash them with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Final Purification: The crude product can be purified by vacuum distillation to yield Isopropyl 2-pyridyl ketone as a liquid.[2]
Caption: Workflow for the synthesis of Isopropyl 2-pyridyl ketone.
Synthesis via Alkylation of 2-Acetylpyridine
An alternative strategy involves the C-alkylation of 2-acetylpyridine. This method leverages the acidity of the α-protons on the methyl group. A study by Rubina et al. demonstrated that isomeric acetylpyridines can be alkylated with methyl iodide under solid/liquid phase transfer catalysis conditions to yield the corresponding isopropyl and tert-butyl pyridyl ketones.[5] This approach avoids the need to handle highly reactive Grignard reagents and can be a convenient single-step route to sterically hindered ketones.[5]
Core Chemical Reactivity
The molecule's reactivity is dominated by the interplay between the carbonyl group, the adjacent α-protons, and the pyridine ring.
Reactions at the Carbonyl Group
The ketone functionality is a hub for nucleophilic addition and related reactions.
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Nucleophilic Addition: Like other ketones, it readily reacts with nucleophiles such as Grignard reagents and organolithium compounds to form tertiary alcohols.[8] For example, reaction with methylmagnesium bromide would yield 2-(2-pyridyl)butan-2-ol.
-
Reduction: The carbonyl can be reduced to a secondary alcohol, 1-(pyridin-2-yl)-2-methylpropan-1-ol, using common reducing agents like sodium borohydride (NaBH₄).
-
Olefination (Wittig Reaction): The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond.[9][10] Reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would produce 2-(2-methylprop-1-en-1-yl)pyridine. The reaction proceeds through a four-membered oxaphosphetane intermediate.[11]
// Reactants ketone [label="Isopropyl 2-pyridyl ketone"]; ylide [label="Phosphonium Ylide\n(Ph₃P⁺-C⁻HR)"];
// Intermediate intermediate [label="[2+2] Cycloaddition", shape=plaintext]; oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Products products_label [label="Ring Collapse", shape=plaintext]; alkene [label="Alkene Product", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; phosphine_oxide [label="Triphenylphosphine Oxide", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections {rank=same; ketone; ylide;} ketone -> intermediate [dir=none]; ylide -> intermediate [dir=none]; intermediate -> oxaphosphetane; oxaphosphetane -> products_label; products_label -> alkene; products_label -> phosphine_oxide; }
Sources
- 1. 2-Acetylpyridine - SRIRAMCHEM [sriramchem.com]
- 2. Isopropyl 2-pyridyl ketone , 98% , 59576-30-6 - CookeChem [cookechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
